molecular formula C12H11NO4 B3189259 Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate CAS No. 30095-81-9

Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B3189259
CAS No.: 30095-81-9
M. Wt: 233.22 g/mol
InChI Key: XSTYSJKKDXUYRM-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate is a chromene-based compound characterized by an ethyl ester group at position 2, an amino group at position 6, and a ketone group at position 3. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

ethyl 6-amino-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTYSJKKDXUYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of various alkyl or acyl groups at the amino position.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The chromene core plays a crucial role in stabilizing the interaction through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of chromene derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate with structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Biological Activities References
This compound Ethyl (2), Amino (6), Oxo (4) ~233.23 Potential scaffold for drug design; amino group enables H-bonding. N/A
Mthis compound Methyl (2), Amino (6), Oxo (4) 219.20 Discontinued; lower lipophilicity vs. ethyl analog.
CXL017 (Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate) Ethyl (3), Ethoxy-oxoethyl (4), 3,5-dimethoxyphenyl (6) ~469.47 Anticancer activity via topoisomerase inhibition; enhanced by aryl and ethoxy groups.
Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate Ethyl (3), Fluoro (4), Methoxy (6), Benzo ring ~449.44 Antimicrobial activity; halogen and fused benzo ring improve target binding.

Key Findings

In CXL017, the ethoxy-oxoethyl group at position 4 enhances anticancer activity by interacting with topoisomerase enzymes .

Amino Group Position: The amino group at position 6 in the target compound may facilitate hydrogen bonding with biological targets, similar to amino-substituted chromenes in antimicrobial studies .

Substituent Complexity :

  • Halogen (e.g., fluorine in ) and methoxy groups in analogues improve bioactivity by modulating electronic effects and steric interactions. The target compound’s simpler structure may offer a versatile scaffold for targeted modifications.

Structural Characterization :

  • Crystallographic tools like SHELXL and OLEX2 (used in ) highlight the importance of substituent positioning in crystal packing and stability. For example, halogenated derivatives show distinct intermolecular interactions due to bulky substituents .

Biological Activity

Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a chromene core, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

C12H11NO4\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{4}

This compound is characterized by the presence of an amino group and a carboxylate moiety, which contribute to its biological activity.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer effects against various cancer cell lines, suggesting its potential as an anti-cancer agent .
MechanismDescriptionReferences
Enzyme InhibitionInhibits acetylcholinesterase, potentially aiding neuroprotection
Anticancer ActivityDemonstrates cytotoxicity against multiple cancer cell lines
Interaction with ProteinsBinds to antiapoptotic Bcl-2 proteins

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)
  • HCT116 (Colorectal Cancer)

In vitro studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial and Other Activities

The compound also displays antimicrobial properties, contributing to its potential use in treating infections. Additionally, studies have demonstrated its efficacy in other areas:

  • Anticonvulsant Activity : The chromene scaffold has been linked to anticonvulsant effects .
  • Antidiabetic Properties : Some derivatives show promise in managing diabetes .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects against MDA-MB-231, A549, and MIA PaCa-2 cell lines. Results indicated that the compound exhibited significant cytotoxicity comparable to established chemotherapeutics like etoposide and camptothecin .
  • Molecular Docking Studies : Docking analyses have shown that the compound binds effectively to the active sites of target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
  • Structure-Activity Relationship (SAR) : Research on analogues of this compound revealed that modifications at the 6-position can enhance binding affinity to antiapoptotic proteins, thereby increasing cytotoxicity against resistant cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate

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